molecular formula C12H11N2O3- B13792416 magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate

magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate

Cat. No.: B13792416
M. Wt: 231.23 g/mol
InChI Key: DDBREPKUVSBGFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate is a heterocyclic organic compound with the molecular formula C₁₂H₁₁MgN₂O₃. It is known for its unique structure, which includes a pyrimidine ring substituted with ethyl, phenyl, and oxo groups. This compound is primarily used in experimental and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate typically involves the reaction of 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate with a magnesium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce reduced pyrimidine compounds .

Scientific Research Applications

Magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying pyrimidine chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-ethyl-2,6-dioxo-5-phenylpyrimidin-4-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBREPKUVSBGFI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N=C1[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N2O3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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